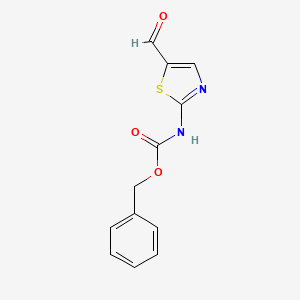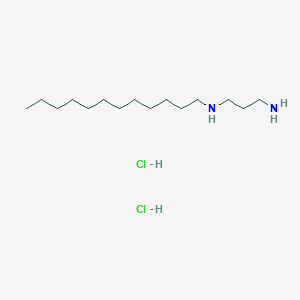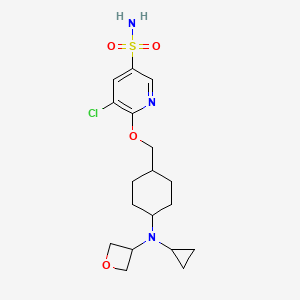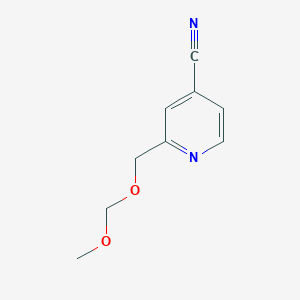
5,6-Diisobutylnicotinic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diisobutylnicotinic acid hydrochloride typically involves the alkylation of nicotinic acid with isobutyl groups. This can be achieved through a series of chemical reactions, including:
Alkylation Reaction: Nicotinic acid is reacted with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Hydrochloride Formation: The resulting 5,6-Diisobutyl-nicotinic acid is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5,6-Diisobutylnicotinic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the isobutyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new alkylated or functionalized derivatives.
科学研究应用
5,6-Diisobutylnicotinic acid hydrochloride has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including its role in modulating lipid metabolism and reducing cholesterol levels.
Industry: Used in the development of new materials and chemical products.
作用机制
The mechanism of action of 5,6-Diisobutylnicotinic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Receptors: It may bind to nicotinic acid receptors, influencing lipid metabolism and reducing cholesterol levels.
Modulating Enzymatic Activity: It can affect the activity of enzymes involved in metabolic pathways, leading to changes in cellular processes.
相似化合物的比较
Similar Compounds
Nicotinic Acid: The parent compound, known for its role in reducing cholesterol levels.
Isonicotinic Acid: A structural isomer with different biological activities.
2,6-Diisobutyl-nicotinic Acid: Another derivative with similar structural properties.
Uniqueness
5,6-Diisobutylnicotinic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate lipid metabolism and potential therapeutic applications make it a compound of significant interest in scientific research.
属性
分子式 |
C14H22ClNO2 |
|---|---|
分子量 |
271.78 g/mol |
IUPAC 名称 |
5,6-bis(2-methylpropyl)pyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C14H21NO2.ClH/c1-9(2)5-11-7-12(14(16)17)8-15-13(11)6-10(3)4;/h7-10H,5-6H2,1-4H3,(H,16,17);1H |
InChI 键 |
BLWJREUVXYTHBD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=C(N=CC(=C1)C(=O)O)CC(C)C.Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-Dimethyl-3-oxa-2,7-diazabicyclo[3.3.0]octane](/img/structure/B8423049.png)
![(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(2R,3R)-2,3-dihydroxybutanedioic acid;hydrate](/img/structure/B8423054.png)


![[6-Fluoro-5-(5-methoxy-benzofuran-2-yl)-pyridin-2-yl]-carbamic acid tert-butyl ester](/img/structure/B8423072.png)








